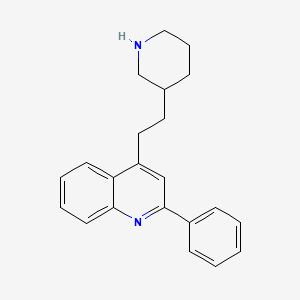
2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with a phenyl group at the 2-position and a piperidin-3-yl ethyl group at the 4-position, making it a unique structure with potential pharmacological significance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
化学反応の分析
Types of Reactions: 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammation .
類似化合物との比較
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the piperidin-3-yl ethyl group.
4-(2-(Piperidin-3-yl)ethyl)quinoline: Lacks the phenyl group at the 2-position.
Uniqueness: 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the phenyl and piperidin-3-yl ethyl groups enhances its potential as a multifunctional molecule in various applications .
特性
CAS番号 |
77472-99-2 |
|---|---|
分子式 |
C22H24N2 |
分子量 |
316.4 g/mol |
IUPAC名 |
2-phenyl-4-(2-piperidin-3-ylethyl)quinoline |
InChI |
InChI=1S/C22H24N2/c1-2-8-18(9-3-1)22-15-19(13-12-17-7-6-14-23-16-17)20-10-4-5-11-21(20)24-22/h1-5,8-11,15,17,23H,6-7,12-14,16H2 |
InChIキー |
BRSGIGKMAFNWJD-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
正規SMILES |
C1CC(CNC1)CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
同義語 |
PK 9084 PK-9084 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















